molecular formula C8H10BrFN2O B13066810 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one

Cat. No.: B13066810
M. Wt: 249.08 g/mol
InChI Key: KIWFMOAAFZAXSL-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one: is a chemical compound with the molecular formula C8H10BrFN2O and a molecular weight of 249.08 g/mol . This compound is known for its high purity and versatility, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one typically involves multiple steps, including the bromination of a pyridine derivative, followed by the introduction of the amino and fluoropropyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be utilized in studies involving enzyme interactions and protein binding.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one exerts its effects involves its interaction with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the compound’s observed effects

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromo-1-(3-chloropropyl)-1,4-dihydropyridin-4-one
  • 3-Amino-5-bromo-1-(3-methylpropyl)-1,4-dihydropyridin-4-one
  • 3-Amino-5-bromo-1-(3-ethylpropyl)-1,4-dihydropyridin-4-one

Uniqueness

Compared to similar compounds, 3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one stands out due to the presence of the fluoropropyl group, which can impart unique chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C8H10BrFN2O

Molecular Weight

249.08 g/mol

IUPAC Name

3-amino-5-bromo-1-(3-fluoropropyl)pyridin-4-one

InChI

InChI=1S/C8H10BrFN2O/c9-6-4-12(3-1-2-10)5-7(11)8(6)13/h4-5H,1-3,11H2

InChI Key

KIWFMOAAFZAXSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1CCCF)Br)N

Origin of Product

United States

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